2-(4-methoxyphenyl)-1,2,2',3',5',6'-hexahydro-3H-spiro[isoquinoline-4,4'-pyran]-3-imine hydrobromide
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Description
The compound is a complex organic molecule with a spiro[isoquinoline-4,4’-pyran] core structure, which is a type of spirocyclic compound. Spirocyclic compounds are a class of organic compounds that have two or more rings that share one atom . The “4-methoxyphenyl” indicates the presence of a phenyl (benzene) ring with a methoxy (OCH3) group attached. The “hexahydro” suggests the presence of six additional hydrogen atoms, likely indicating saturation of the rings. The “3H” could refer to a tritium isotope, but without further context, it’s hard to be certain. The “3-imine” suggests the presence of an imine functional group, which consists of a carbon-nitrogen double bond. The “hydrobromide” indicates that this compound is a salt of hydrobromic acid, meaning it carries a positive charge that is balanced by bromide ions .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imine functional group, which is known to participate in various chemical reactions. For example, imines can undergo hydrolysis to form amines and carbonyl compounds. The methoxy group may also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy and imine groups could impact the compound’s solubility in different solvents. The spirocyclic structure could also influence the compound’s melting point, boiling point, and stability .Future Directions
Given the complexity of this compound, it could be of interest for further study in various fields, including organic chemistry, medicinal chemistry, and materials science. Its synthesis and properties could be explored in more detail, and if it has biological activity, it could be investigated as a potential therapeutic agent .
Properties
IUPAC Name |
2-(4-methoxyphenyl)spiro[1H-isoquinoline-4,4'-oxane]-3-imine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.BrH/c1-23-17-8-6-16(7-9-17)22-14-15-4-2-3-5-18(15)20(19(22)21)10-12-24-13-11-20;/h2-9,21H,10-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJDYZWJOZPYRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=CC=CC=C3C4(C2=N)CCOCC4.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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